2-Chloro-3-ethoxy-6-fluorophenol
Description
2-Chloro-3-ethoxy-6-fluorophenol is a halogenated phenolic compound featuring a chloro (-Cl) substituent at position 2, an ethoxy (-OCH₂CH₃) group at position 3, and a fluoro (-F) substituent at position 6 on the aromatic ring. Its molecular structure combines electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, resulting in unique physicochemical properties.
Properties
IUPAC Name |
2-chloro-3-ethoxy-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSUXHGHMIOAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-6-fluorophenol typically involves the introduction of chloro, ethoxy, and fluoro groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative is reacted with appropriate halogenating and alkylating agents under controlled conditions. For example, starting with 2-chloro-6-fluorophenol, ethoxylation can be achieved using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups.
Scientific Research Applications
2-Chloro-3-ethoxy-6-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-6-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro, ethoxy, and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2-Fluorophenol (CAS 367-12-4)
- Structure : A single fluorine substituent at position 2.
- Key Differences : Lacks chloro and ethoxy groups.
- Impact: Reduced steric hindrance and lower acidity (pKa ~8.3) compared to 2-Chloro-3-ethoxy-6-fluorophenol, where Cl and F enhance acidity via electron withdrawal .
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6)
- Structure : Chloro (position 2), fluoro (position 6), and trifluoromethyl (-CF₃, position 4).
- Key Differences : Replaces ethoxy with CF₃, a stronger electron-withdrawing group.
- Impact : Higher lipophilicity (logP ~3.1) and acidity (pKa ~4.5) due to CF₃’s inductive effect, making it more reactive in electrophilic substitution than the ethoxy-containing target compound .
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 140-49-8)
- Structure : Chloro-fluoro-benzyloxy group linked to a benzaldehyde moiety.
- Key Differences: The ethoxy group in this compound is replaced by a benzyloxy-aldehyde chain.
Physicochemical Properties: Inferred Trends
Notes:
- logP: The ethoxy group in this compound increases hydrophobicity compared to 2-Fluorophenol but remains less lipophilic than CF₃-containing analogs.
- Acidity: The combined electron-withdrawing effects of Cl and F lower the pKa relative to simple fluorophenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
